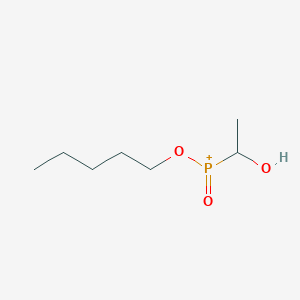
(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a hydroxyethyl group, an oxo group, and a pentyloxy group attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethylphosphine with an oxo compound and a pentyloxy compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyethyl and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine alcohols.
Wissenschaftliche Forschungsanwendungen
(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (1-Hydroxyethyl)(oxo)(methoxy)phosphanium
- (1-Hydroxyethyl)(oxo)(ethoxy)phosphanium
- (1-Hydroxyethyl)(oxo)(butoxy)phosphanium
Comparison: Compared to its analogs, (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium exhibits unique properties due to the presence of the pentyloxy group. This group influences the compound’s solubility, reactivity, and overall stability. The longer alkyl chain in the pentyloxy group may also affect its interaction with biological targets, potentially leading to different biological activities.
Eigenschaften
CAS-Nummer |
88647-73-8 |
|---|---|
Molekularformel |
C7H16O3P+ |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
1-hydroxyethyl-oxo-pentoxyphosphanium |
InChI |
InChI=1S/C7H16O3P/c1-3-4-5-6-10-11(9)7(2)8/h7-8H,3-6H2,1-2H3/q+1 |
InChI-Schlüssel |
YIVLKGMSQNWNKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCO[P+](=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















